Dimethyl methanedisulfonate

Vue d'ensemble

Description

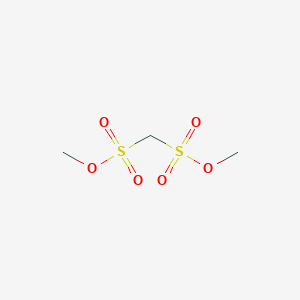

Dimethyl methanedisulfonate, also known as MMDS, is a chemical compound with the molecular formula C2H4O6S2 . It is used as a reagent in various chemical reactions . It has been found to have applications in the treatment of leukemia in animals and has shown good high-temperature cycle performance when added to batteries .

Synthesis Analysis

The synthesis of Dimethyl methanedisulfonate involves taking methylene disulfonyl chloride and dichloromethane as raw materials, using carbonate as an oxygen donor, and 4-dimethylaminopyridine as a catalyst . The reaction occurs for 12-36 hours at a temperature of 0-50°C, followed by recrystallization .Molecular Structure Analysis

Dimethyl methanedisulfonate has a total of 18 bonds; 10 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, and 2 sulfonate(s) (thio-/dithio-) .Chemical Reactions Analysis

The mechanism responsible for widening the electrochemical stability window of methylene methanedisulfonate (MMDS)-containing electrolytes compared to conventional carbonate electrolytes is suggested based on molecular dynamics (MD) simulations and density functional theory (DFT) calculations .Applications De Recherche Scientifique

Preparation and Synthesis

- Novel Preparation Methods : Dimethyl methanedisulfonate is used in the synthesis of other compounds. For example, it has been used in the development of a novel method to prepare methyl methanethiosulfonate, offering a practical approach with ideal yields (Huang et al., 2021).

Environmental and Ecological Studies

- Formation in Nature : Research has been conducted on the formation of compounds like methanethiol and dimethyl disulfide in natural environments such as crushed tissues of broccoli florets. This study helps understand natural sulfur compound cycles (Tulio et al., 2002).

- Methane Oxidation Modeling : Dimethyl methanedisulfonate is studied in the context of methane and dimethyl ether combustion. Understanding these processes is crucial for improving gas turbine and engine efficiency (Burke et al., 2015).

Chemical Interactions and Behaviors

- Activation of Disulfide Bonds : Research into the activation of disulfide bonds and chalcogen-chalcogen interactions has involved dimethyl methanedisulfonate. This study provides insights into the chemical properties and reactions of disulfides (Esseffar et al., 2007).

- Methane Partial Oxidation : The substance plays a role in the oxidation of methane to organic oxygenates, offering potential applications in chemical synthesis and energy production (Michalkiewicz, 2003).

Biological and Microbial Interactions

- Thiol Methylation in Wetland Sediments : Studies have focused on thiol methylation potential in anoxic environments, exploring the role of compounds like dimethyl methanedisulfonate in natural sulfur cycles and microbial processes (Stets et al., 2004).

Atmospheric and Environmental Chemistry

- Oxidation of Sulfur Compounds : Research into the oxidation of sulfur compounds like dimethyl methanedisulfonate in the atmosphere contributes to our understanding of environmental pollution and control strategies (Cantau et al., 2007).

Orientations Futures

The future directions of Dimethyl methanedisulfonate research could involve developments in three directions. First, multivariable MOFs: MOFs are intrinsically chemical in nature and accordingly the concepts and techniques of molecular chemistry will continue to be of interest in the study of MOFs . The best way to appreciate this aspect in a MOF is through the “eye of the molecule”: imagine a molecule passing through the pores and observing events taking place inside the MOFs .

Propriétés

IUPAC Name |

dimethyl methanedisulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O6S2/c1-8-10(4,5)3-11(6,7)9-2/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBMWHKJXUBZFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)CS(=O)(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176551 | |

| Record name | Methanedisulfonic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl methanedisulfonate | |

CAS RN |

22063-28-1 | |

| Record name | Methanedisulfonic acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022063281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanedisulfonic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

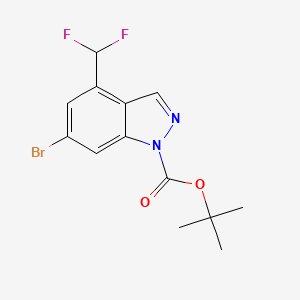

![tert-butyl (3R)-3-[3-bromo-4-carbamoyl-5-(methylamino)pyrazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B3049721.png)

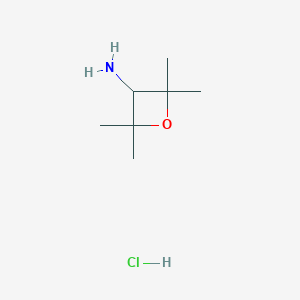

![tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B3049729.png)

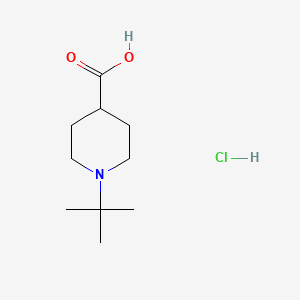

![Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate Hydrochloride](/img/structure/B3049738.png)

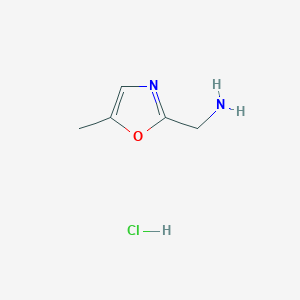

![Tert-Butyl 1-Benzyl-3-Iodo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B3049740.png)